

# A Head-to-Head Clinical Trial Comparison of Metoprolol Succinate and Metoprolol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of two different salt forms of the beta-blocker metoprolol: metoprolol succinate (extended-release) and metoprolol tartrate (immediate-release). The information presented is collated from key head-to-head clinical trials and other significant studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

## **Executive Summary**

Metoprolol succinate and metoprolol tartrate, while both being beta-1-selective adrenoceptor blocking agents, exhibit significant differences in their pharmacokinetic profiles, which in turn influence their clinical applications and outcomes. Metoprolol succinate is an extended-release formulation allowing for once-daily dosing and providing consistent plasma concentrations.[1] In contrast, metoprolol tartrate is an immediate-release formulation requiring more frequent, typically twice-daily, administration.[1] These formulation differences are pivotal in their approved indications and efficacy in specific cardiovascular conditions. Notably, metoprolol succinate is FDA-approved for the treatment of heart failure, a distinction not held by the tartrate salt.

# Pharmacokinetic and Pharmacodynamic Profile

The primary distinction between the two salts lies in their release mechanisms, leading to different pharmacokinetic and pharmacodynamic properties.



| Parameter            | Metoprolol Succinate<br>(Extended-Release)                                        | Metoprolol Tartrate<br>(Immediate-Release)                                                      |  |
|----------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|--|
| Formulation          | Extended-release tablets                                                          | Immediate-release tablets,<br>Intravenous solution                                              |  |
| Dosing Frequency     | Once daily[2]                                                                     | Twice daily[2]                                                                                  |  |
| Half-life            | 3-7 hours[3]                                                                      | 3-4 hours[3]                                                                                    |  |
| Plasma Concentration | Provides relatively constant plasma concentrations over approximately 20 hours[2] | Produces higher peak plasma concentrations shortly after dosing, followed by a rapid decline[1] |  |
| Beta-Blockade        | Consistent beta-1 blockade over a 24-hour period[4]                               | Fluctuations in beta-blockade with peaks and troughs[4]                                         |  |

## **Head-to-Head and Key Comparative Clinical Trials**

Several landmark clinical trials have provided the evidence base for the differential use of metoprolol succinate and metoprolol tartrate.

#### **Heart Failure: The MERIT-HF and COMET Trials**

The most significant distinction in the clinical application of these two salts is in the management of heart failure.

The Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) was a large-scale, placebo-controlled study that established the mortality benefit of metoprolol succinate in patients with heart failure with reduced ejection fraction (HFrEF).[5] In contrast, the Carvedilol or Metoprolol European Trial (COMET), which used metoprolol tartrate, found that carvedilol was superior in reducing mortality.[6] This has led to the strong recommendation of using metoprolol succinate over metoprolol tartrate in heart failure management.[4]

MERIT-HF Trial: Key Data[5]



| Outcome                                  | Metoprolol<br>Succinate<br>Group | Placebo Group | Relative Risk<br>Reduction | p-value |
|------------------------------------------|----------------------------------|---------------|----------------------------|---------|
| All-Cause<br>Mortality                   | 7.2%                             | 11.0%         | 34%                        | 0.0062  |
| Sudden Death                             | -                                | -             | 41%                        | -       |
| Death from<br>Worsening Heart<br>Failure | -                                | -             | 49%                        | -       |

COMET Trial: Key Data[6][7]

| Outcome                 | Carvedilol<br>Group | Metoprolol<br>Tartrate Group | Hazard Ratio<br>(Carvedilol vs.<br>Metoprolol<br>Tartrate) | p-value |
|-------------------------|---------------------|------------------------------|------------------------------------------------------------|---------|
| All-Cause<br>Mortality  | 34%                 | 40%                          | 0.83                                                       | 0.0017  |
| Cardiovascular<br>Death | -                   | -                            | 0.80                                                       | 0.0004  |

#### **Hemodynamic Effects in Heart Failure**

A direct head-to-head trial compared the hemodynamic effects of twice-daily metoprolol tartrate with once-daily metoprolol succinate in patients with congestive heart failure. The study found that both formulations produced similar hemodynamic and clinical effects, both acutely and chronically.[8][9] However, the convenience of once-daily dosing with metoprolol succinate was highlighted as a potential advantage.[8]

Hemodynamic Comparison Trial: Key Data[8][9]



| Hemodynamic Parameter<br>(Change upon<br>readministration during<br>chronic therapy) | Metoprolol Tartrate (50 mg<br>twice daily) | Metoprolol Succinate (100 mg once daily) |
|--------------------------------------------------------------------------------------|--------------------------------------------|------------------------------------------|
| Cardiac Index Decrease                                                               | 0.6 L/min/m²                               | 0.5 L/min/m²                             |
| Systemic Vascular Resistance<br>Increase                                             | 253 dyne-sec-cm <sup>-5</sup>              | 267 dyne-sec-cm <sup>-5</sup>            |
| Stroke Volume Index Decrease                                                         | 7.0 mL/m <sup>2</sup>                      | 6.5 mL/m <sup>2</sup>                    |

#### **Myocardial Infarction: The Göteborg Metoprolol Trial**

The Göteborg Metoprolol Trial demonstrated the efficacy of metoprolol tartrate in reducing mortality in patients with suspected or definite myocardial infarction.[3] The immediate-release formulation, available for both oral and intravenous administration, is often preferred in the acute setting of a myocardial infarction to allow for rapid and precise dose adjustments based on the patient's heart rate and blood pressure.[3]

Göteborg Metoprolol Trial: Key Data

| Outcome (at 3 months) | Metoprolol<br>Tartrate Group | Placebo Group | Mortality<br>Reduction | p-value |
|-----------------------|------------------------------|---------------|------------------------|---------|
| Mortality             | 5.7%                         | 8.9%          | 36%                    | < 0.03  |

# Experimental Protocols MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Heart Failure)

- Study Design: Randomized, double-blind, placebo-controlled multicenter trial.
- Patient Population: 3991 patients with symptomatic chronic heart failure (NYHA class II-IV)
   and a left ventricular ejection fraction of 0.40 or less.



- Intervention: Patients were randomized to receive metoprolol succinate controlledrelease/extended-release (CR/XL) or placebo, in addition to standard heart failure therapy.
   The starting dose was 12.5 mg or 25 mg once daily, titrated up over 8 weeks to a target dose of 200 mg once daily.
- Primary Endpoint: All-cause mortality.

#### **COMET (Carvedilol or Metoprolol European Trial)**

- Study Design: Randomized, double-blind, parallel-group multicenter trial.
- Patient Population: 3029 patients with chronic heart failure (NYHA class II-IV), a history of cardiovascular-related hospital admission, and a left ventricular ejection fraction of less than 0.35.[6][7]
- Intervention: Patients were randomized to carvedilol (target dose 25 mg twice daily) or metoprolol tartrate (target dose 50 mg twice daily).[6][7]
- Primary Endpoints: All-cause mortality and the composite of all-cause mortality or all-cause hospital admission.[7]

#### Göteborg Metoprolol Trial

- Study Design: Double-blind, placebo-controlled, randomized trial.
- Patient Population: 1395 patients with suspected acute myocardial infarction.
- Intervention: Patients received either metoprolol tartrate (15 mg intravenously followed by 200 mg orally per day) or placebo as soon as possible after hospital admission and continued for 90 days.
- Primary Endpoint: 3-month mortality.

## Hemodynamic Comparison in Congestive Heart Failure

- Study Design: Randomized trial.[8][9]
- Patient Population: 27 patients with congestive heart failure.



- Intervention: Patients were randomly assigned to receive either metoprolol tartrate (starting at 6.25 mg and titrated to a target of 50 mg twice daily) or metoprolol succinate (starting at 25 mg and titrated to a target of 100 mg once daily).[8][9]
- Measurements: Hemodynamic parameters were measured at baseline and after three months of therapy, both before and after drug readministration.[8][9]

# Visualizing the Comparison: Workflows and Pathways



Click to download full resolution via product page

Caption: A logical diagram illustrating the relationship between formulation, pharmacokinetics, and key clinical indications for metoprolol succinate and metoprolol tartrate.





#### Click to download full resolution via product page

Caption: An experimental workflow diagram summarizing the key clinical trials and their primary outcomes for different metoprolol salts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. jacc.org [jacc.org]
- 3. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol Or Metoprolol European Trial American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Formulation and effects of metoprolol [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]



- 9. jacc.org [jacc.org]
- To cite this document: BenchChem. [A Head-to-Head Clinical Trial Comparison of Metoprolol Succinate and Metoprolol Tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047743#head-to-head-clinical-trials-involving-different-metoprolol-salts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com